Exemestane-19-d3 is a deuterated analogue of exemestane, a well-known aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer. The compound is characterized by the incorporation of three deuterium atoms, which enhances its stability and tracking in metabolic studies. Exemestane itself is classified as an antineoplastic agent and belongs to the steroid hormone category, specifically functioning as a selective aromatase inhibitor.
Exemestane-19-d3 is synthesized from exemestane, which is derived from the natural steroid precursor androstenedione. The incorporation of deuterium atoms into the exemestane structure allows for improved pharmacokinetic profiling and metabolic studies. It falls under the categories of stable isotopes and reference standards for analytical applications in pharmaceutical research and development.
The synthesis of Exemestane-19-d3 involves replacing specific hydrogen atoms in the exemestane molecule with deuterium. This process typically requires:
The industrial production of Exemestane-19-d3 mirrors laboratory synthesis but on a larger scale, employing stringent quality control measures to ensure purity levels exceeding 95% as determined by high-performance liquid chromatography (HPLC) .
Exemestane-19-d3 has the molecular formula and a molecular weight of approximately 299.42 g/mol. Its structural representation includes:
O=C1C=C[C@@]2(C([2H])([2H])[2H])C(C(C[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CCC4=O)=C)=C1
Exemestane-19-d3 can undergo several chemical transformations:
As an aromatase inhibitor, Exemestane-19-d3 functions by irreversibly binding to the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens. This action leads to decreased estrogen levels in the body, which is particularly beneficial in treating hormone-sensitive breast cancers. The presence of deuterium enhances metabolic stability, allowing for more precise tracking in pharmacokinetic studies .
Exemestane-19-d3 exhibits several notable physical and chemical properties:
Exemestane-19-d3 serves multiple roles in scientific research:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7